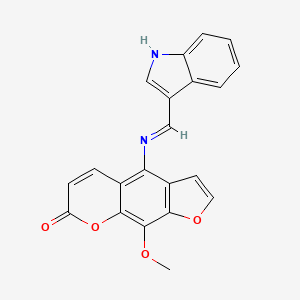![molecular formula C18H22O3 B12913986 2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]- CAS No. 389622-39-3](/img/structure/B12913986.png)
2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a methoxy group and a phenethylfuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via Friedel-Crafts alkylation, where phenethyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenethyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Ethyl derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan and tetrahydropyran rings.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxytetrahydropyran: Similar in structure but lacks the phenethylfuran moiety.
Tetrahydropyran: The parent compound without the methoxy and phenethylfuran groups.
Phenethylfuran: Contains the phenethyl and furan groups but lacks the tetrahydropyran ring.
Uniqueness
2-((5-phenethylfuran-2-yl)methoxy)tetrahydro-2H-pyran is unique due to the combination of the tetrahydropyran ring, methoxy group, and phenethylfuran moiety. This combination imparts distinct chemical and biological properties that are not observed in the individual components or simpler analogs.
Propiedades
Número CAS |
389622-39-3 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-[[5-(2-phenylethyl)furan-2-yl]methoxy]oxane |
InChI |
InChI=1S/C18H22O3/c1-2-6-15(7-3-1)9-10-16-11-12-17(21-16)14-20-18-8-4-5-13-19-18/h1-3,6-7,11-12,18H,4-5,8-10,13-14H2 |
Clave InChI |
FHGZOWJAWYSNTR-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2=CC=C(O2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)

![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
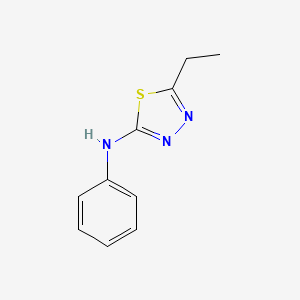

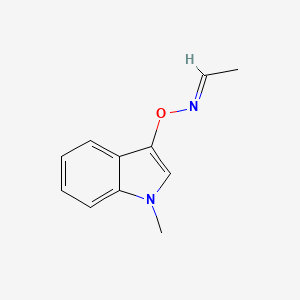

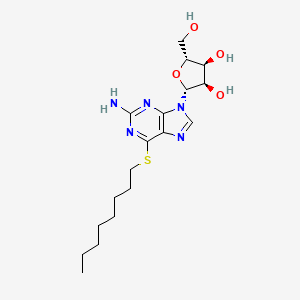
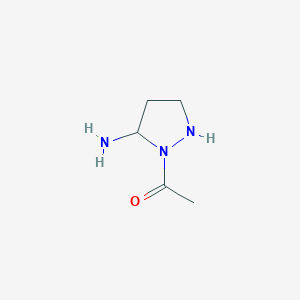
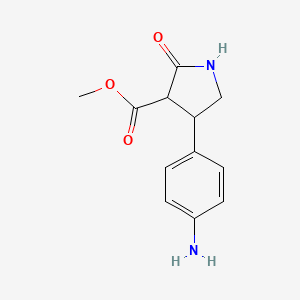
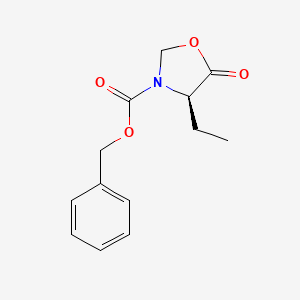
![(4AR,6R,7R,7aS)-6-(6-amino-8-(dimethylamino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12913967.png)
